2-(4-methoxyphenyl)-5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
The compound 2-(4-methoxyphenyl)-5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one features a pyrazolo[1,5-a]pyrazin-4-one core substituted at position 2 with a 4-methoxyphenyl group and at position 5 with a [3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl moiety. The pyrazolo-pyrazinone scaffold is known for its diverse biological activities, including antimicrobial and enzyme inhibitory properties, as observed in structurally related compounds . The 1,2,4-oxadiazole ring contributes to metabolic stability and enhanced binding affinity in medicinal chemistry applications . The 4-methoxyphenyl group may improve solubility and modulate electronic properties, while the 3-methylphenyl substituent on the oxadiazole could influence steric interactions in biological targets.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O3/c1-15-4-3-5-17(12-15)22-24-21(31-26-22)14-27-10-11-28-20(23(27)29)13-19(25-28)16-6-8-18(30-2)9-7-16/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMXQZREVZRKPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogs sharing the pyrazolo[1,5-a]pyrazin-4-one core or key substituents:
Structural and Functional Analysis
Core Modifications: The pyrazolo[1,5-a]pyrazin-4-one core is shared with compounds in .
Substituent Effects :
- Position 2 : The 4-methoxyphenyl group in the target compound contrasts with chlorophenyl () or hydroxymethyl () substituents. Methoxy groups enhance electron-donating effects and solubility compared to chloro substituents, which are electron-withdrawing .
- Position 5 : The [3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl group provides steric bulk and metabolic stability. In , a similar oxadiazole moiety is present, but the absence of a 4-methoxyphenyl substituent may reduce target affinity.
Biological Activity Trends: Compounds with chlorophenyl groups (e.g., ) exhibit notable enzyme inhibitory activity, suggesting electronegative substituents may enhance target binding. The hydroxymethyl group in increases hydrophilicity, which could improve bioavailability but reduce membrane permeability.
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